molecular formula C8H8N4O B15061499 4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one

4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one

Cat. No.: B15061499
M. Wt: 176.18 g/mol
InChI Key: HMGTWWSRRNXXIS-UHFFFAOYSA-N
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Description

4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one is a heterocyclic compound that features both imidazole and pyridazine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazole ring imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanoacetamide with hydrazine hydrate to form the pyridazine ring, followed by the introduction of the imidazole moiety through a subsequent cyclization reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the synthesis and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, which is crucial for its biological activity. The compound’s ability to modulate enzyme activity and receptor binding makes it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler compound with a similar ring structure, widely used in pharmaceuticals.

    Pyridazine: Another heterocyclic compound with a similar core structure, used in various chemical syntheses.

    Benzimidazole: A fused ring system that shares structural similarities and is known for its biological activities.

Uniqueness

4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one is unique due to the combination of imidazole and pyridazine rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

5-(1H-imidazol-2-yl)-3-methyl-1H-pyridazin-6-one

InChI

InChI=1S/C8H8N4O/c1-5-4-6(8(13)12-11-5)7-9-2-3-10-7/h2-4H,1H3,(H,9,10)(H,12,13)

InChI Key

HMGTWWSRRNXXIS-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)C(=C1)C2=NC=CN2

Origin of Product

United States

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